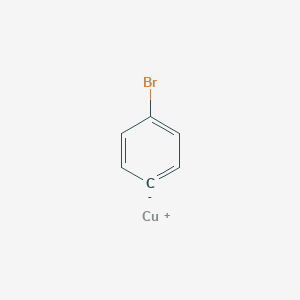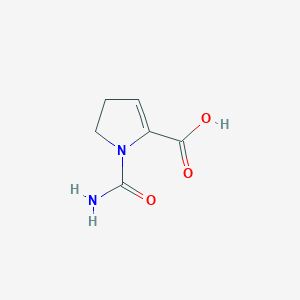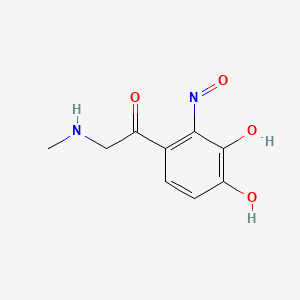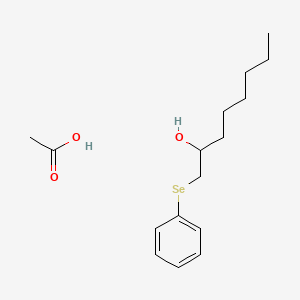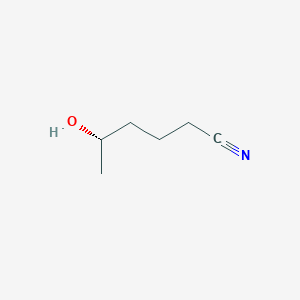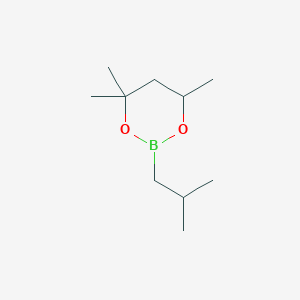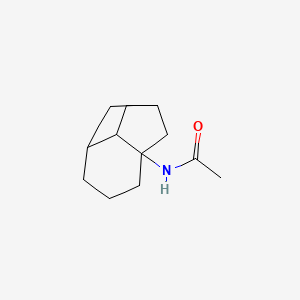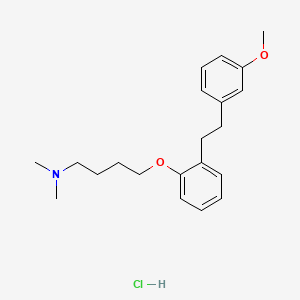
1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride is a chemical compound with a complex structure that includes a butanamine backbone, dimethyl groups, and a phenoxy group substituted with a methoxyphenyl ethyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methoxyphenyl ethyl bromide with a phenol derivative under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then reacted with N,N-dimethylbutanamine in the presence of a suitable catalyst to form the desired amine compound.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the amine groups, converting them to primary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride is used in various fields of scientific research:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group and the methoxyphenyl ethyl chain play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Butanamine, N,N-dimethyl-4-(2-(2-(4-methoxyphenyl)ethyl)phenoxy)-, hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.
1-Butanamine, N,N-dimethyl-4-(2-(2-(2-methoxyphenyl)ethyl)phenoxy)-, hydrochloride: Another isomer with a different position of the methoxy group.
Uniqueness: 1-Butanamine, N,N-dimethyl-4-(2-(2-(3-methoxyphenyl)ethyl)phenoxy)-, hydrochloride is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its isomers. This uniqueness makes it valuable in research for developing targeted compounds with specific activities.
Properties
CAS No. |
72279-04-0 |
|---|---|
Molecular Formula |
C21H30ClNO2 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
4-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-N,N-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-22(2)15-6-7-16-24-21-12-5-4-10-19(21)14-13-18-9-8-11-20(17-18)23-3;/h4-5,8-12,17H,6-7,13-16H2,1-3H3;1H |
InChI Key |
BHRQEGVAVXALHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCOC1=CC=CC=C1CCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


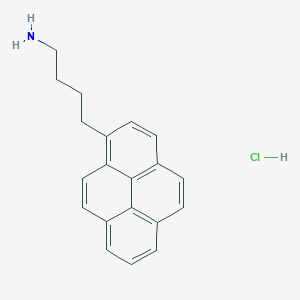
![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
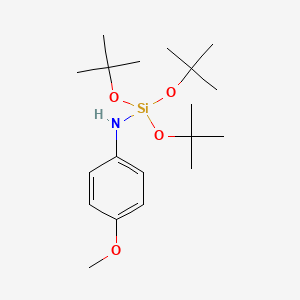
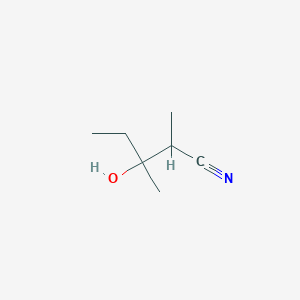
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)

![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)
